

Brij 35 & Enzyme Assays: Technical Support Center

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Compound of Interest				
Compound Name:	PEG 23 lauryl ether			
Cat. No.:	B15546263	Get Quote		

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Brij 35 in enzyme kinetics and activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is Brij 35 and why is it used in enzyme assays?

A1: Brij 35 is a non-ionic detergent, specifically a polyoxyethylene lauryl ether.[1][2] It is considered a mild surfactant and is often used in enzyme assays to:

- Solubilize and stabilize proteins, particularly membrane proteins or enzymes prone to aggregation at low concentrations.[2][3]
- Prevent non-specific binding of enzymes to reaction vessels.
- Enhance catalytic activity for some enzymes by interacting with the enzyme itself.[4]

Q2: How does Brij 35 affect enzyme activity?

A2: The effect of Brij 35 is highly dependent on its concentration relative to its Critical Micelle Concentration (CMC), which is approximately 0.09 mM.[2][4]

 Below or near the CMC (~0.01% or 0.08 mM): Brij 35 monomers can interact with enzymes, often leading to an increase in catalytic activity.[4] This may be due to the stabilization of the



enzyme's active conformation.

Above the CMC: As the concentration increases, Brij 35 forms micelles. These micelles can
inhibit enzymatic activity by sequestering the enzyme or substrate, or by blocking the
enzyme's active site.[4] At very high concentrations (e.g., 1-3%), Brij 35 can denature and
completely inhibit enzymes.[4]

Q3: What is the optimal concentration of Brij 35 to use in my assay?

A3: The optimal concentration must be determined empirically for each specific enzyme and assay condition. While a concentration of 0.05% is commonly used in some assays, such as for Matrix Metalloproteinases (MMPs), this may not be optimal for all enzymes.[4] Studies have shown that the maximum catalytic activity for several MMPs occurs near the CMC of Brij 35 (\sim 0.01% or \sim 90 μ M).[4] It is recommended to perform a concentration-response curve to find the ideal Brij 35 concentration for your specific experiment.

Q4: Can Brij 35 interfere with my protein quantification assay?

A4: Yes, detergents like Brij 35 can interfere with common protein assays.

- Dye-based assays (e.g., Bradford): Detergents can cause precipitation and affect the linearity of the assay's response.[5]
- Copper-based assays (e.g., BCA, Lowry): While less susceptible than dye-based assays to non-ionic detergents, interference can still occur.[5] If you suspect interference, you may need to dilute your sample to reduce the detergent concentration or use a detergentcompatible protein assay.[5]

Troubleshooting Guide

Issue 1: Unexpected Decrease in Enzyme Activity

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Possible Cause	Troubleshooting Step
Brij 35 concentration is too high (above the CMC).	Micelles may be forming and inhibiting the enzyme.[4] Solution: Perform a dose-response experiment with varying Brij 35 concentrations, starting from below the CMC (e.g., 0.001%) to above it (e.g., 0.1%). Identify the concentration that yields maximum activity.
Enzyme denaturation.	At very high concentrations (1% or higher), Brij 35 can denature proteins.[4] Solution: Lower the Brij 35 concentration significantly. Check enzyme stability over time in the chosen buffer.
Substrate sequestration.	Micelles may be trapping the substrate, making it unavailable to the enzyme.[4] This can manifest as a form of competitive inhibition. Solution: Analyze the kinetics. If inhibition is observed, consider if it is mixed-type, which can occur with Brij 35.[4]

Issue 2: Unexpected Increase in Enzyme Activity or High Background Signal

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Possible Cause	Troubleshooting Step
Enzyme activation.	Brij 35 can act as an activator for some enzymes, such as elastases, by increasing the catalytic turnover rate (kcat) without affecting substrate binding (Km).[6] Solution: This may be a real and desirable effect. Characterize the kinetics to confirm the nature of the activation.
Fluorescence enhancement.	Brij 35 is known to enhance the fluorescence of certain dyes and compounds.[2] Solution: Run a "no enzyme" control containing Brij 35 and your substrate/probe to measure the background fluorescence. Subtract this background from your experimental readings.
Contaminated reagents.	Commercial detergents can contain oxidizing agents or other impurities that may affect the assay.[7] Solution: Use a high-purity or "proteomic grade" Brij 35 solution with low levels of peroxides and carbonyls.[7]

Issue 3: Poor Reproducibility of Results



Possible Cause	Troubleshooting Step
Inconsistent Brij 35 concentration.	Small variations in detergent concentration, especially around the CMC, can lead to large changes in enzyme activity.[4] Solution: Prepare a large stock solution of your assay buffer containing Brij 35 to use across all experiments. Ensure thorough mixing.
Assay buffer temperature.	Enzyme activity is sensitive to temperature. Using ice-cold buffers can significantly slow down the reaction.[8] Solution: Ensure all reagents, including the Brij 35-containing buffer, are equilibrated to the assay temperature (e.g., room temperature or 37°C) before starting the reaction.[9]
Incomplete mixing.	Failure to adequately mix components after adding the enzyme can lead to inconsistent reaction rates. Solution: Gently but thoroughly mix the reaction components immediately after adding the enzyme or initiating the reaction.[10]

Quantitative Data Summary

The following tables summarize the observed effects of Brij 35 on the kinetic parameters of various enzymes.

Table 1: Effect of Brij 35 on Matrix Metalloproteinase (MMP) Activity



Enzyme	Brij 35 Concentrati on	Observed Effect	Kinetic Inhibition Type	Ki Value	Reference
Endometas e (MMP-26)	Near CMC (~0.01%)	Maximum catalytic activity	-	-	[4]
Endometase (MMP-26)	> CMC	Inhibition	Non- competitive	240 μΜ	[4]
Gelatinase B (MMP-9)	> CMC	Inhibition	Mixed-type	Not specified	[4]
Matrilysin (MMP-7)	> CMC	Inhibition	Mixed-type	Not specified	[4]

| MT1-MMP | > CMC | Inhibition | Mixed-type | Not specified |[4] |

Table 2: Effect of Brij 35 on Human Elastase Activity

Substrate	Brij 35 Concentration	Effect on kcat	Effect on Km	Reference
Boc-Ala-4- nitrophenyl ester	0.015%	20% Increase	Unchanged	[6]

| Methylsuccinyl-Ala-Ala-Pro-Val-4-nitroanilide | 0.015% | 40% Increase | Unchanged |[6] |

Experimental Protocols

General Protocol for an Enzyme Activity Assay Using Brij 35

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for the enzyme of interest.

1. Reagent Preparation:

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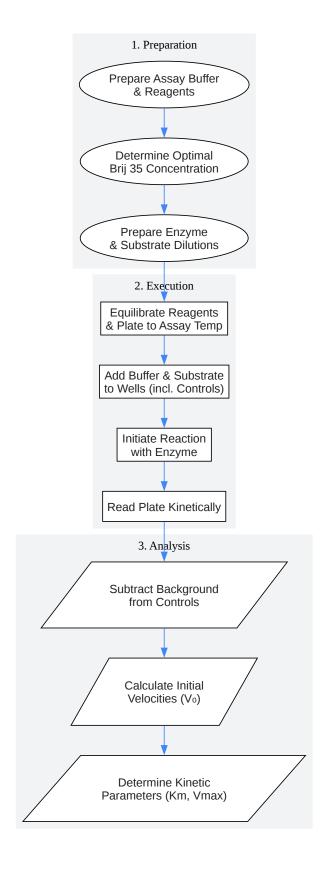




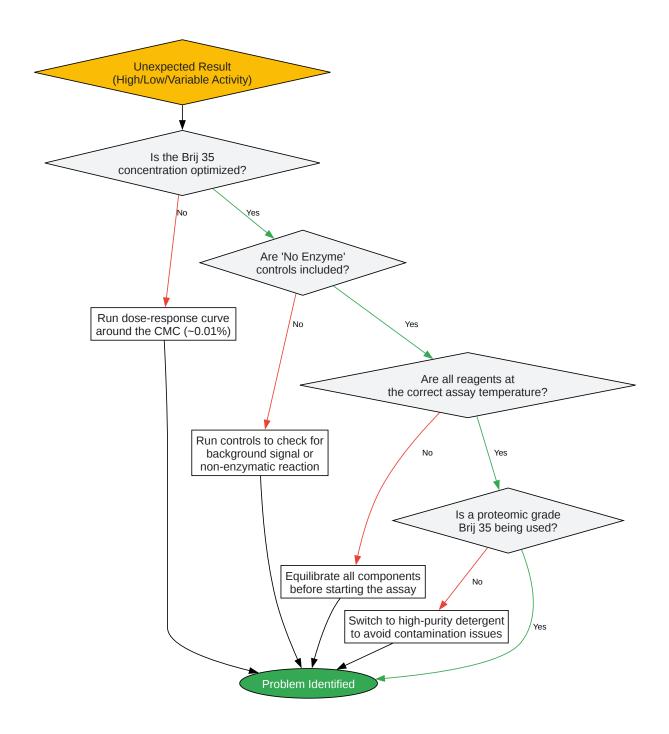
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing necessary salts (e.g., 0.2 M NaCl) and cofactors (e.g., 10 mM CaCl₂).[4]
- Brij 35 Stock Solution: Prepare a 10% (w/v) stock solution of proteomic grade Brij 35 in purified water.
- Working Assay Buffer: Add Brij 35 from the stock solution to the Assay Buffer to achieve the desired final concentration (e.g., for a final concentration of 0.01%, add 10 μL of 10% Brij 35 to 9.99 mL of Assay Buffer). Ensure the buffer is at the desired reaction temperature before use.[9]
- Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the Working Assay Buffer to the desired concentration.
- Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in an appropriate storage buffer. Just before use, dilute the enzyme to the final working concentration in the ice-cold Working Assay Buffer.
- 2. Assay Procedure (96-well plate format): a. Temperature Equilibration: Allow the microplate and all reagents (except the enzyme dilution) to equilibrate to the assay temperature (e.g., 25°C or 37°C).[8] b. Add Reagents: To each well of a suitable microplate (e.g., a black plate for fluorescence assays), add the components in the following order:
- Working Assay Buffer
- Substrate solution c. Background Control: Include "no enzyme" control wells containing buffer and substrate to measure any non-enzymatic substrate degradation or background signal. d. Initiate Reaction: Add the diluted enzyme solution to the wells to start the reaction. Mix immediately but gently (e.g., by pipetting up and down or using a plate shaker). e. Data Acquisition: Immediately place the plate in a plate reader set to the correct wavelength and temperature.[9] Record data at regular intervals (kinetic mode) for a predetermined amount of time. Ensure the initial linear portion of the reaction curve is captured.[11]
- 3. Data Analysis: a. Subtract the background readings (from "no enzyme" controls) from the experimental readings. b. Determine the initial reaction velocity (V₀) from the linear slope of the product formation vs. time curve. c. Plot the reaction velocities against substrate concentrations to determine kinetic parameters like Km and Vmax.

Visualizations

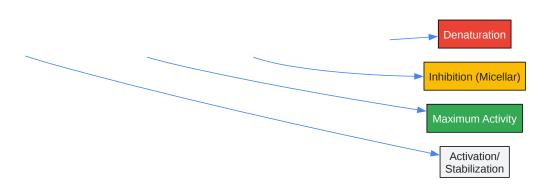












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